4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid is a multifunctional organic compound characterized by its unique structure, which includes a cyclopentene ring, an oxane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid typically involves a multi-step process. One common approach is the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine and ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its structural similarity to natural substrates can make it a valuable tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets can be harnessed to design drugs with specific therapeutic effects. Research into its bioactivity and pharmacokinetics is essential for advancing its use in medicine.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. Molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-[(Azocan-1-yl)carbonylamino]cyclopent-2-ene-1-carboxylic acid: Contains a similar cyclopentene ring and carboxylic acid group but differs in the presence of an azocan ring.
Cyclopent-3-ene-1-carboxylic acid derivatives: Various derivatives of cyclopent-3-ene-1-carboxylic acid with different substituents.
Uniqueness: 4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid stands out due to its combination of functional groups and structural complexity. This uniqueness allows for a wide range of applications and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[(cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-11(10-3-1-2-4-10)14-9-13(12(16)17)5-7-18-8-6-13/h1-2,10H,3-9H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFVHMNSVCRPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2CC=CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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